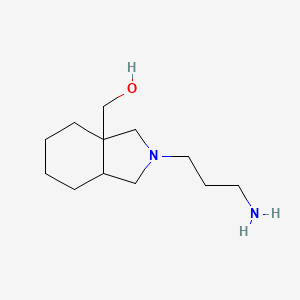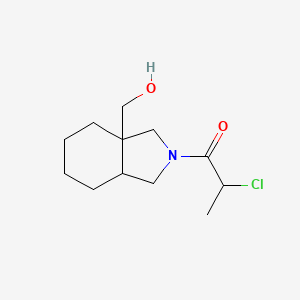![molecular formula C9H12N2O4 B1478966 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid CAS No. 2098001-26-2](/img/structure/B1478966.png)
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, including related compounds like pyrrolizines and pyrrolidine-2,5-diones, are widely used in medicinal chemistry for the development of new therapeutic agents. The versatility of the pyrrolidine scaffold is enhanced by its ability to explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage. This wide applicability supports the development of bioactive molecules with selective target engagement (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles are extensively used dyes across various applications, including high-quality pigments and solar cells, due to their exceptional optical properties. The synthesis and reactivity of these compounds have been explored for decades, highlighting their stability, fluorescence, and potential for real-world applications. This research underscores the importance of such compounds in the development of materials with specialized optical characteristics (Grzybowski & Gryko, 2015).
Organic Acids in Environmental and Industrial Applications
Research into organic acids like acetic acid reveals their roles in various environmental and industrial contexts, from acting as bioherbicides to their use in acidizing operations for petroleum extraction. These studies demonstrate the versatility and environmental friendliness of organic acids in sustainable practices and technologies (Mahachai & Subsoontorn, 2021); (Alhamad et al., 2020).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) such as acetic, propionic, and butyric acids is gaining attention as a renewable alternative to petroleum-based chemicals. These acids serve as critical intermediates for synthesizing a wide range of chemicals, showcasing the potential of biotechnology in creating sustainable industrial processes (Bhatia & Yang, 2017).
Acetic Acid Bacteria in Fermented Foods and Beverages
Acetic acid bacteria (AAB) play a crucial role in the production of vinegar, kombucha, and other fermented foods and beverages. Their unique metabolic process, known as oxidative fermentation, enables the transformation of substrates into valuable products for the food and beverage industry, indicating the importance of microbial processes in culinary and industrial applications (Lynch et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrolopyrazine derivatives .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Analyse Biochimique
Cellular Effects
The effects of 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, this compound can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s incorporation into cellular metabolism and its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localizations are essential for the compound’s role in biochemical reactions and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-7(13)4-11-2-1-5-6(3-11)9(15)10-8(5)14/h5-6H,1-4H2,(H,12,13)(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQHLTSSXDRVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478883.png)
![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid](/img/structure/B1478890.png)
![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)


![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)
![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)
![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)
![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![(2-(5-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478906.png)
